4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring, a benzoic acid moiety, and a chloro-methylphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with an appropriate α,β-unsaturated carbonyl compound to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-aminobenzoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. Scale-up processes would also need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the benzoic acid moiety may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid include other thiazolidinones and benzoic acid derivatives. Examples include:
- 2-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
- 4-aminobenzoic acid derivatives with various substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H20ClN3O4S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[[2-[2-(3-chloro-4-methylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H20ClN3O4S/c1-3-10-26-20(28)18(31-22(26)25-16-7-4-13(2)17(23)11-16)12-19(27)24-15-8-5-14(6-9-15)21(29)30/h3-9,11,18H,1,10,12H2,2H3,(H,24,27)(H,29,30) |
InChI Key |
YWMFYWQUFWPKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.